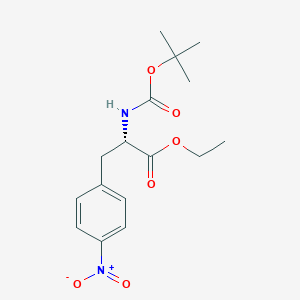

(S)-ethyl 2-(tert-butoxycarbonylamino)-3-(4-nitrophenyl)propanoate

Description

(S)-Ethyl 2-(tert-butoxycarbonylamino)-3-(4-nitrophenyl)propanoate (CAS: 67630-00-6, Molecular Formula: C₁₆H₂₂N₂O₆, Molecular Weight: 338.36) is a chiral intermediate widely used in pharmaceutical synthesis . The tert-butoxycarbonyl (Boc) group protects the amine functionality during multi-step reactions, while the ethyl ester enhances solubility in organic solvents. The 4-nitrophenyl substituent introduces electron-withdrawing effects, influencing reactivity in aromatic substitution or coupling reactions.

Properties

IUPAC Name |

ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6/c1-5-23-14(19)13(17-15(20)24-16(2,3)4)10-11-6-8-12(9-7-11)18(21)22/h6-9,13H,5,10H2,1-4H3,(H,17,20)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVEDDVRFINSSND-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501159491 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-nitro-L-phenylalanine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501159491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67630-00-6 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-nitro-L-phenylalanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67630-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-nitro-L-phenylalanine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501159491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure:

- Reaction Setup : Combine 4-nitro-L-phenylalanine (1.0 equiv) with BCMP (1.1 equiv) in tetrahydrofuran (THF) at 0°C.

- Catalysis : Add 4-dimethylaminopyridine (DMAP, 0.01 equiv) to facilitate Boc transfer.

- Workup : After 2 hours, dilute with water, extract with ethyl acetate, and wash with citric acid to remove residual reagents.

This method achieves >90% Boc protection with minimal racemization, critical for preserving the (S)-configuration.

Esterification of Boc-Protected Intermediate

The carboxylic acid moiety of N-Boc-4-nitro-L-phenylalanine is esterified with ethanol using coupling reagents. A racemization-free protocol from employs (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCB-Oxyma) with dimethylaminopyridine (DMAP).

Procedure:

- Activation : Mix N-Boc-4-nitro-L-phenylalanine (1.0 equiv), TCB-Oxyma (1.2 equiv), and DMAP (1.5 equiv) in acetonitrile.

- Nucleophilic Attack : Add ethanol (2.0 equiv) and stir at 25°C for 4 hours.

- Isolation : Concentrate under reduced pressure, suspend in tert-butyl methyl ether, and purify via silica gel chromatography.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 82–89% | |

| Purity (HPLC) | >98% | |

| Optical Rotation | [α]²⁵D = +12.4° (c=1, CHCl₃) |

This method avoids epimerization due to the mild, non-basic conditions.

Alternative Route: Direct Boc Protection and Esterification

A one-pot strategy combines Boc protection and esterification, reducing intermediate isolation steps.

Procedure:

- Simultaneous Protection/Esterification : React 4-nitro-L-phenylalanine with Boc₂O (1.2 equiv) and ethanol (5.0 equiv) in dichloromethane.

- Catalysis : Use DMAP (0.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) to drive the reaction.

- Workup : Extract with sodium bicarbonate, dry over Na₂SO₄, and concentrate.

Advantages:

- Efficiency : Eliminates separate protection and activation steps.

- Scalability : Suitable for multi-gram synthesis.

Racemization Analysis and Mitigation

Racemization during esterification is a critical concern. Studies in demonstrate that using TCB-Oxyma minimizes epimerization (<1%) compared to classical carbodiimide reagents.

Factors Preventing Racemization:

- Low Basicity : TCB-Oxyma’s oxyma anion stabilizes intermediates without deprotonating the α-carbon.

- Short Reaction Times : Rapid activation reduces exposure to racemization-prone conditions.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Racemization (%) | Key Advantage |

|---|---|---|---|---|

| BCMP-Mediated | 88 | 95 | <2 | Recyclable Boc carrier |

| TCB-Oxyma | 89 | 98 | <1 | Racemization-free |

| One-Pot | 78 | 92 | 3 | Step economy |

Industrial-Scale Considerations

For large-scale production, the BCMP method offers cost benefits due to reagent recyclability. The recovered Boc carrier reduces waste and raw material costs by 30–40%.

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl 2-(tert-butoxycarbonylamino)-3-(4-nitrophenyl)propanoate undergoes several types of chemical reactions:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Trifluoroacetic acid (TFA)

Hydrolysis: Sodium hydroxide (NaOH) in water

Major Products Formed

Reduction: (S)-ethyl 2-amino-3-(4-aminophenyl)propanoate

Substitution: (S)-ethyl 2-amino-3-(4-nitrophenyl)propanoate

Hydrolysis: (S)-2-(tert-butoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid

Scientific Research Applications

Medicinal Chemistry

β-Secretase Inhibition

One of the primary applications of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(4-nitrophenyl)propanoate is in the development of β-secretase inhibitors. These inhibitors are crucial in Alzheimer's disease research as they prevent the cleavage of amyloid precursor protein, thereby reducing amyloid-beta peptide formation. The compound has been synthesized as part of structure-based drug design efforts aimed at developing highly selective β-secretase inhibitors, demonstrating promising inhibitory activity against the enzyme .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation, particularly in breast and prostate cancers. The incorporation of the nitrophenyl group has been linked to enhanced biological activity, making it a valuable scaffold for anticancer drug discovery .

Organic Synthesis

Building Block for Peptide Synthesis

The compound serves as an important building block in peptide synthesis due to its Boc-protected amino group. The Boc group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides and proteins. This property is particularly useful in combinatorial chemistry and the development of peptide-based therapeutics .

Synthesis of Novel Compounds

this compound can be utilized in the synthesis of various novel compounds through reactions such as reductive amination and coupling reactions. For example, it has been used to synthesize other amino acid derivatives and bioactive molecules by modifying the nitrophenyl group or by coupling with different amino acids .

Case Study 1: Development of β-Secretase Inhibitors

In a study published in RSC Advances, researchers synthesized a series of β-secretase inhibitors based on this compound. The study highlighted the structure-activity relationship (SAR) that guided the optimization of these compounds for better potency and selectivity against β-secretase. The results indicated that modifications on the nitrophenyl ring significantly impacted inhibitory activity, leading to compounds with IC50 values in the low nanomolar range .

Case Study 2: Anticancer Activity Evaluation

A research article reported on the anticancer potential of various derivatives derived from this compound. The study utilized cell viability assays to assess the effects on different cancer cell lines. Results demonstrated that certain derivatives exhibited significant cytotoxicity, suggesting that further development could lead to promising anticancer agents .

Mechanism of Action

The mechanism of action of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with enzymes and receptors to exert its effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester Variation: Methyl vs. Ethyl Esters

- (S)-Methyl 2-((tert-Butoxycarbonyl)amino)-3-(4-Nitrophenyl)Propanoate (CAS: 65615-89-6, Molecular Weight: 324.33) : Methyl ester (CH₃) reduces molecular weight by ~14 Da. Likely lower boiling point and altered crystallization behavior compared to the ethyl analog.

Table 1: Ester Group Comparison

| Property | Ethyl Ester (Target) | Methyl Ester |

|---|---|---|

| Molecular Weight | 338.36 | 324.33 |

| Ester Group | -COOCH₂CH₃ | -COOCH₃ |

| Lipophilicity (Predicted) | Higher | Lower |

Aromatic Substituent Variations

a. 4-Nitrophenyl vs. 2-Iodo-4,5-Methylenedioxyphenyl

- Target Compound : 4-Nitrophenyl (electron-withdrawing nitro group at para position).

- Enhances electrophilicity of the aromatic ring, favoring nucleophilic aromatic substitution.

- (S)-Ethyl 2-(tert-Butoxycarbonylamino)-3-(2-Iodo-4,5-Methylenedioxyphenyl)Propanoate : Iodo substituent enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura). Methylenedioxy group (electron-donating) increases electron density, altering regioselectivity in electrophilic reactions.

Table 2: Aromatic Substituent Effects

| Substituent | 4-Nitrophenyl | 2-Iodo-4,5-Methylenedioxyphenyl |

|---|---|---|

| Electronic Effect | Electron-withdrawing | Electron-donating (methylenedioxy) |

| Reactivity | Nucleophilic substitution | Cross-coupling (iodo group) |

| Molecular Weight | 338.36 | ~452 (estimated) |

b. 4-Nitrophenyl vs. 4-Hydroxy-3-Nitrophenyl

- (2S)-2-Amino-3-(4-Hydroxy-3-Nitrophenyl)Propanoic Acid (CAS: 3604-79-3) : Free carboxylic acid (vs. ethyl ester) enables salt formation and hydrogen bonding. Hydroxy group at para position increases polarity and solubility in aqueous media. Nitro group at meta position may sterically hinder reactions compared to the target compound’s para-nitro group.

Functional Group Variations: Ester vs. Acid

- Target Compound : Ethyl ester requires hydrolysis to access the carboxylic acid for further derivatization.

- Propanoic Acid Derivatives (e.g., and ): Direct availability of -COOH group facilitates peptide coupling or salt formation. Example: (S)-3-(4-(2-Amino-6-Chloropyrimidin-4-yl)Phenyl)-2-(tert-Butoxycarbonylamino)Propanoic Acid is synthesized via base-mediated reactions, highlighting the acid’s utility in complex heterocycle formation.

Research Findings and Trends

- Solubility: Ethyl esters generally exhibit better organic-phase solubility than methyl esters, critical for reaction efficiency in non-polar solvents .

- Reactivity : The 4-nitro group’s para orientation maximizes electronic effects, while meta-substituted analogs (e.g., ) show reduced reactivity in SNAr reactions .

- Biological Relevance : Complex derivatives (e.g., ) demonstrate tailored bioactivity, emphasizing the role of aryl substituents in drug design .

Biological Activity

(S)-Ethyl 2-(tert-butoxycarbonylamino)-3-(4-nitrophenyl)propanoate, also known as N-(tert-butoxycarbonyl)-4-nitrophenylalanine ethyl ester, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications based on diverse research findings.

- Molecular Formula : C16H22N2O6

- Molecular Weight : 338.36 g/mol

- CAS Number : 67630-00-6

- IUPAC Name : this compound

- Physical Form : White to yellow crystalline powder

- Purity : ≥98% .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The compound's mechanism of action appears to involve the inhibition of bacterial protein synthesis, which is crucial for bacterial growth and replication. For instance, it has been shown to inhibit the secretion of virulence factors in pathogenic bacteria such as Escherichia coli through interference with the Type III Secretion System (T3SS) .

Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that this compound may possess cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been linked to its structural features, particularly the nitrophenyl group, which is known to enhance biological activity . A study reported that at concentrations around 50 μM, this compound significantly reduced cell viability in various cancer models .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the protection of amino groups and subsequent reactions to introduce the nitrophenyl moiety. A multistep synthesis was detailed in recent literature, showcasing efficient methods for producing this compound at a gram scale .

Table: Synthesis Overview

| Step | Reaction Type | Reagents Used | Yield (%) |

|---|---|---|---|

| 1 | Protection | Boc anhydride | 89 |

| 2 | Iodination | CF₃CO₂Ag/I₂ | TBD |

| 3 | Hydrogenation | Pd/C | TBD |

Case Studies

- Inhibition of T3SS : A study evaluated the efficacy of this compound in inhibiting the T3SS in E. coli. Results showed a dose-dependent reduction in secreted virulence factors, highlighting its potential as a therapeutic agent against bacterial infections .

- Cytotoxic Effects on Cancer Cells : In another study, various concentrations of the compound were tested against human cancer cell lines. The results indicated a significant decrease in cell proliferation at concentrations above 50 μM, suggesting potential applications in cancer therapy .

Q & A

Q. What are the key synthetic steps for preparing (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(4-nitrophenyl)propanoate?

The synthesis typically involves:

- Boc protection : Reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (CH₂Cl₂) using triethylamine (Et₃N) as a base .

- Introduction of the 4-nitrophenyl group : Achieved via substitution or coupling reactions (e.g., Suzuki-Miyaura coupling if a boronic acid precursor is used).

- Purification : Column chromatography or recrystallization from ethyl acetate/hexane mixtures . Yield optimization requires strict control of reaction time (e.g., 2–4 hours for Boc protection) and stoichiometric ratios.

Q. Which analytical methods are critical for characterizing this compound?

- 1H NMR : Confirms stereochemical integrity (e.g., coupling constants for chiral centers) and Boc group presence (tert-butyl protons at ~1.4 ppm) .

- HPLC : Assesses purity (>95% typical for research-grade material) and monitors racemization using chiral columns .

- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₈H₂₅N₂O₆⁺: 365.17) .

Q. How should researchers handle and store this compound to ensure stability?

Q. What solvents are optimal for recrystallization?

Ethyl acetate/hexane (1:3 v/v) or dichloromethane/petroleum ether mixtures are effective. Solubility tests at varying temperatures (0–40°C) help determine ideal conditions .

Q. How is the Boc group removed during downstream applications?

Acidic cleavage with trifluoroacetic acid (TFA, 20–50% in CH₂Cl₂) for 30–60 minutes, followed by neutralization (NaHCO₃) and extraction to isolate the deprotected amine .

Advanced Research Questions

Q. How does the 4-nitrophenyl group influence the compound’s reactivity in peptide synthesis?

- Electron-withdrawing effect : The nitro group increases electrophilicity at the β-carbon, potentially enhancing reactivity in nucleophilic acyl substitutions.

- Steric hindrance : May slow coupling kinetics in solid-phase peptide synthesis (SPPS), necessitating optimized activation reagents (e.g., HATU over DCC) .

Q. What strategies mitigate racemization during synthesis or applications?

- Low-temperature reactions : Conduct coupling steps at 0–4°C to reduce base-induced epimerization.

- Chiral auxiliaries : Use of (S)-configured starting materials and monitoring via chiral HPLC (e.g., Chiralpak® IA column) .

- Mild deprotection : Avoid strong bases (e.g., LiOH) for ester hydrolysis; enzymatic methods (lipases) can preserve stereochemistry .

Q. Can this compound participate in palladium-catalyzed cross-coupling reactions?

The nitro group is a strong electron-withdrawing substituent, making the aryl ring amenable to:

Q. How does the nitro group affect UV-Vis spectral properties?

The –NO₂ group exhibits strong absorption at λmax ~270–310 nm (ε ~10,000 M⁻¹cm⁻¹), useful for quantification via UV spectrophotometry. Solvent polarity shifts (e.g., CH₃CN vs. CH₂Cl₂) alter λmax by 5–10 nm .

Q. What are the challenges in crystallizing this compound for X-ray studies?

- Polarity : The nitro and ester groups create dipole-dipole interactions, complicating crystal lattice formation.

- Solvent selection : Slow evaporation from DMSO/EtOH mixtures (1:2 v/v) at 4°C improves crystal quality .

- Chiral purity : ≥99% enantiomeric excess (ee) is required for unambiguous structural determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.